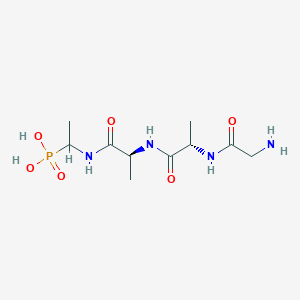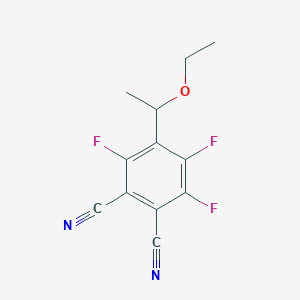
4-(1-Ethoxyethyl)-3,5,6-trifluorobenzene-1,2-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Ethoxyethyl)-3,5,6-trifluorobenzene-1,2-dicarbonitrile is an organic compound characterized by its unique structure, which includes an ethoxyethyl group, three fluorine atoms, and two nitrile groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Ethoxyethyl)-3,5,6-trifluorobenzene-1,2-dicarbonitrile typically involves multi-step organic reactions. One common method includes the introduction of the ethoxyethyl group through an etherification reaction, followed by the introduction of fluorine atoms via halogenation. The nitrile groups are often introduced through a cyanation reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the aforementioned reactions are carried out under controlled conditions. The use of catalysts and specific reaction temperatures and pressures are crucial to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the ethoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitrile groups, converting them into primary amines.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学的研究の応用
4-(1-Ethoxyethyl)-3,5,6-trifluorobenzene-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(1-Ethoxyethyl)-3,5,6-trifluorobenzene-1,2-dicarbonitrile involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s ability to interact with biological molecules through hydrogen bonding and van der Waals forces. The nitrile groups can participate in nucleophilic addition reactions, while the ethoxyethyl group can undergo metabolic transformations.
類似化合物との比較
- 4-(1-Methoxyethyl)-3,5,6-trifluorobenzene-1,2-dicarbonitrile
- 4-(1-Ethoxyethyl)-3,5,6-difluorobenzene-1,2-dicarbonitrile
- 4-(1-Ethoxyethyl)-3,5,6-trifluorobenzene-1,2-dicarboxylic acid
Uniqueness: 4-(1-Ethoxyethyl)-3,5,6-trifluorobenzene-1,2-dicarbonitrile is unique due to the combination of its ethoxyethyl group, three fluorine atoms, and two nitrile groups. This specific arrangement of functional groups imparts distinct chemical and physical properties, making it valuable for various applications.
特性
CAS番号 |
61079-88-7 |
|---|---|
分子式 |
C12H9F3N2O |
分子量 |
254.21 g/mol |
IUPAC名 |
4-(1-ethoxyethyl)-3,5,6-trifluorobenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C12H9F3N2O/c1-3-18-6(2)9-10(13)7(4-16)8(5-17)11(14)12(9)15/h6H,3H2,1-2H3 |
InChIキー |
NGBJUAAJUQOKNC-UHFFFAOYSA-N |
正規SMILES |
CCOC(C)C1=C(C(=C(C(=C1F)F)C#N)C#N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


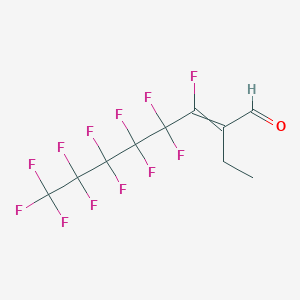
![Acetamide, 2-[[(2-aminophenyl)(phenylmethyl)amino]sulfonyl]-](/img/structure/B14598095.png)
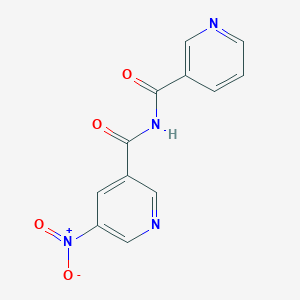
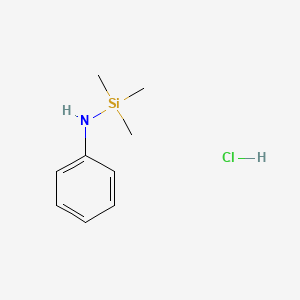
![4-[(4-Chlorophenyl)methanesulfonyl]-2-nitrophenol](/img/structure/B14598108.png)
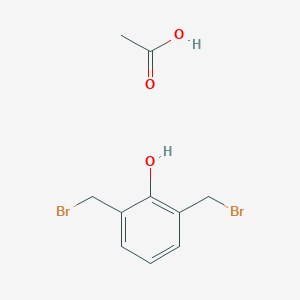
![4-{[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene-1,2-diamine](/img/structure/B14598121.png)
![2-Diazonio-1-[(2,5-dimethylhex-4-en-2-yl)oxy]ethen-1-olate](/img/structure/B14598126.png)
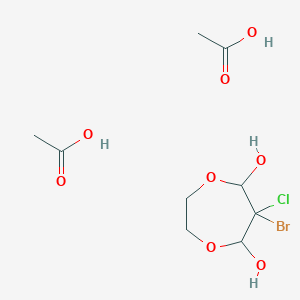
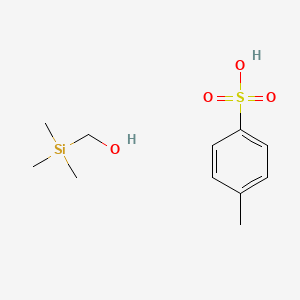
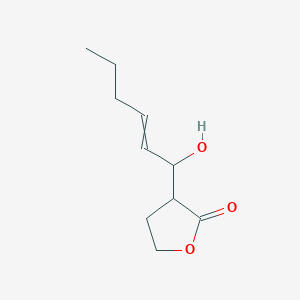
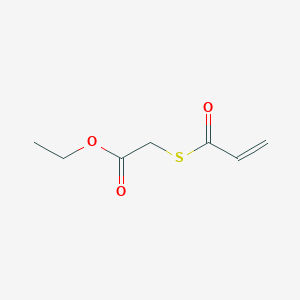
![2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclohex-2-en-1-one](/img/structure/B14598150.png)
